molecular formula C22H22N2O3S B2395758 N'-(3,4-Dimethylphenyl)-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]oxamide CAS No. 2380178-67-4

N'-(3,4-Dimethylphenyl)-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]oxamide

Cat. No.: B2395758
CAS No.: 2380178-67-4
M. Wt: 394.49
InChI Key: FTOKVHMTQLBTJT-UHFFFAOYSA-N
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Description

N’-(3,4-Dimethylphenyl)-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]oxamide is a complex organic compound characterized by its unique structure, which includes a dimethylphenyl group, a hydroxyphenyl group, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3,4-Dimethylphenyl)-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]oxamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The process often includes:

    Formation of the Dimethylphenyl Intermediate: This step involves the reaction of 3,4-dimethylphenol with appropriate reagents to form the desired intermediate.

    Introduction of the Hydroxyphenyl Group: The hydroxyphenyl group is introduced through a reaction involving phenol derivatives and suitable catalysts.

    Incorporation of the Thiophene Ring: The thiophene ring is added via a coupling reaction, often using palladium-catalyzed cross-coupling techniques.

    Final Oxamide Formation: The final step involves the formation of the oxamide linkage through a condensation reaction between the intermediates.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N’-(3,4-Dimethylphenyl)-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]oxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and acids/bases are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines.

Scientific Research Applications

N’-(3,4-Dimethylphenyl)-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]oxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of N’-(3,4-Dimethylphenyl)-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]oxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

  • N’-(3,4-Dimethylphenyl)-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]carbamate
  • N’-(3,4-Dimethylphenyl)-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]urea

Uniqueness

N’-(3,4-Dimethylphenyl)-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]oxamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N'-(3,4-dimethylphenyl)-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O3S/c1-14-5-10-18(12-15(14)2)24-22(27)21(26)23-13-19(25)16-6-8-17(9-7-16)20-4-3-11-28-20/h3-12,19,25H,13H2,1-2H3,(H,23,26)(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTOKVHMTQLBTJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2=CC=C(C=C2)C3=CC=CS3)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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